4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic and anti-inflammatory agent.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors involved in pain and inflammation pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C13H11ClF3N3O |
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Molecular Weight |
317.69 g/mol |
IUPAC Name |
4-chloro-2-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11ClF3N3O/c1-2-20-11(10(14)7-18-20)12(21)19-9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3,(H,19,21) |
InChI Key |
JRMDQZRJMUSRNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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